Jasmonic Acid-Isoleucine
Jasmonic Acid-Isoleucine
Jasmonic acid-isoleucine (JA-Ile) is a plant hormone formed by the conjugation of jasmonic acid (Item No. 88300) and the amino acid isoleucine. It contributes to several aspects of plant growth and development. JA-Ile signals through a co-receptor complex composed of JAZ repressor proteins and an E1 ubiquitin ligase complex containing the F-box Coronatine Insensitive 1 (COI1). Activation of the COI1-JAZ complex directs the degradation of the JAZ protein, resulting in the release of transcription factors bound and inhibited by JAZ.
Brand Name:
Vulcanchem
CAS No.:
120330-93-0
VCID:
VC0142326
InChI:
InChI=1S/C18H29NO4/c1-4-6-7-8-14-13(9-10-15(14)20)11-16(21)19-17(18(22)23)12(3)5-2/h6-7,12-14,17H,4-5,8-11H2,1-3H3,(H,19,21)(H,22,23)/b7-6-/t12-,13+,14+,17-/m0/s1
SMILES:
CCC=CCC1C(CCC1=O)CC(=O)NC(C(C)CC)C(=O)O
Molecular Formula:
C18H29NO4
Molecular Weight:
323.4 g/mol
Jasmonic Acid-Isoleucine
CAS No.: 120330-93-0
Reference Standards
VCID: VC0142326
Molecular Formula: C18H29NO4
Molecular Weight: 323.4 g/mol
CAS No. | 120330-93-0 |
---|---|
Product Name | Jasmonic Acid-Isoleucine |
Molecular Formula | C18H29NO4 |
Molecular Weight | 323.4 g/mol |
IUPAC Name | (2S,3S)-3-methyl-2-[[2-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]amino]pentanoic acid |
Standard InChI | InChI=1S/C18H29NO4/c1-4-6-7-8-14-13(9-10-15(14)20)11-16(21)19-17(18(22)23)12(3)5-2/h6-7,12-14,17H,4-5,8-11H2,1-3H3,(H,19,21)(H,22,23)/b7-6-/t12-,13+,14+,17-/m0/s1 |
Standard InChIKey | IBZYPBGPOGJMBF-QRHMYKSGSA-N |
Isomeric SMILES | CC/C=C\C[C@@H]1[C@H](CCC1=O)CC(=O)N[C@@H]([C@@H](C)CC)C(=O)O |
SMILES | CCC=CCC1C(CCC1=O)CC(=O)NC(C(C)CC)C(=O)O |
Canonical SMILES | CCC=CCC1C(CCC1=O)CC(=O)NC(C(C)CC)C(=O)O |
Description | Jasmonic acid-isoleucine (JA-Ile) is a plant hormone formed by the conjugation of jasmonic acid (Item No. 88300) and the amino acid isoleucine. It contributes to several aspects of plant growth and development. JA-Ile signals through a co-receptor complex composed of JAZ repressor proteins and an E1 ubiquitin ligase complex containing the F-box Coronatine Insensitive 1 (COI1). Activation of the COI1-JAZ complex directs the degradation of the JAZ protein, resulting in the release of transcription factors bound and inhibited by JAZ. |
Synonyms | JA-Ile |
Reference | 1.Katsir, L.,Chung, H.S.,Koo, A.J.K., et al. Jasmonate signaling: A conserved mechanism of hormone sensing. Curr. Opin. Plant Biol. 11(4), 428-435 (2008). |
PubChem Compound | 5497150 |
Last Modified | Jan 08 2022 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume